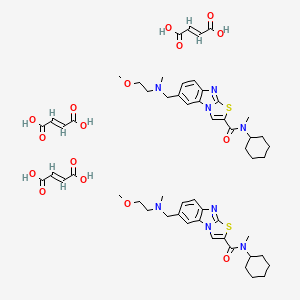
(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Vue d'ensemble
Description
“(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid” is a complex organic compound . It’s important to note that the information available about this specific compound is limited .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Atomic Force Microscopy (AFM) and Raman/Photoluminescence spectroscopy . These techniques can provide insights into the physical and chemical properties of the compound at the molecular level .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis of Related Amino Acids : Amino acids similar to the compound , such as (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid, have been synthesized using methods involving oxazolidinones. This showcases the potential for synthetic versatility and application in the development of related compounds (Ishibuchi et al., 1992).
Preparation of Isotopomers for Biological Studies : Isotopomers of related compounds like 5-Amino-4-oxopentanoic acid have been prepared for biological studies, indicating potential use in tracing and understanding biochemical pathways (Shrestha‐Dawadi & Lugtenburg, 2003).
Intermediates in Amino Acid Synthesis : The synthesis of various natural and nonnatural α-amino acids using similar compounds suggests the use of (2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid as an intermediate in creating diverse amino acids (Burger et al., 1992).
Biochemical and Pharmacological Research
Study of Enzyme Inhibition : This compound and its derivatives can be studied for enzyme inhibition properties, as shown by related research on amino acids in the context of enzyme activity (Chalkley & Bloxham, 1976).
Exploring Fluorescence Quenching and Toxicity : The study of fluorescence quenching and the toxicity of similar compounds can provide insights into the biological activities and potential hazards of (2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid (Huţanu & Pintilie, 2013).
Propriétés
IUPAC Name |
2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O8/c1-26-13-7-4-5-16(11(19)3-2-8(15)14(20)21)12(7)9(17(22)23)6-10(13)18(24)25/h6,8H,2-5,15H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNWQVVPBORTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















